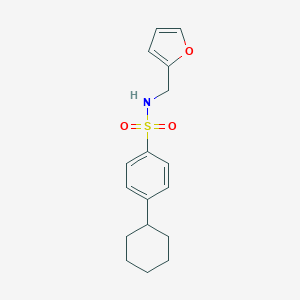
N-benzylmorpholine-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzylmorpholine-4-sulfonamide (NBS) is a sulfonamide derivative that has gained significant attention in the field of medicinal chemistry. Due to its unique chemical structure, NBS has been extensively studied for its various biological activities, including antitumor, antiviral, and antibacterial properties.
Mecanismo De Acción
The mechanism of action of N-benzylmorpholine-4-sulfonamide is not fully understood. However, it has been suggested that this compound inhibits the activity of carbonic anhydrase (CA), an enzyme that is involved in the regulation of acid-base balance. Inhibition of CA activity leads to a decrease in the pH of cancer cells, which in turn inhibits the growth of cancer cells. Moreover, this compound has been found to inhibit the activity of HIV protease, which is essential for the replication of the virus.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells. Moreover, this compound has been found to inhibit the migration and invasion of cancer cells. Furthermore, this compound has been found to decrease the expression of matrix metalloproteinases (MMPs), which are enzymes that are involved in the degradation of extracellular matrix (ECM) and are essential for the invasion and metastasis of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzylmorpholine-4-sulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized. Moreover, this compound has been found to exhibit low toxicity in vitro. However, this compound has some limitations for lab experiments. It has poor solubility in water, which limits its use in aqueous solutions. Moreover, this compound has been found to exhibit low bioavailability, which limits its use in vivo.
Direcciones Futuras
There are several future directions for the study of N-benzylmorpholine-4-sulfonamide. One future direction is to investigate the mechanism of action of this compound in more detail. Another future direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. Moreover, this compound can be used as a lead compound for the development of new anticancer, antiviral, and antibacterial agents. Furthermore, the use of this compound in combination with other drugs can be explored to enhance its therapeutic efficacy.
Métodos De Síntesis
N-benzylmorpholine-4-sulfonamide can be synthesized through the reaction of benzylamine with 4-chlorosulfonyl morpholine in the presence of a base. The reaction yields this compound as a white crystalline solid with a molecular weight of 268.77 g/mol.
Aplicaciones Científicas De Investigación
N-benzylmorpholine-4-sulfonamide has been extensively studied for its biological activities. It has been reported to exhibit antitumor, antiviral, and antibacterial properties. This compound has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer. It has also been reported to have antiviral activity against the human immunodeficiency virus (HIV) and herpes simplex virus (HSV). Moreover, this compound has been found to exhibit antibacterial activity against Gram-positive bacteria.
Propiedades
Fórmula molecular |
C11H16N2O3S |
|---|---|
Peso molecular |
256.32 g/mol |
Nombre IUPAC |
N-benzylmorpholine-4-sulfonamide |
InChI |
InChI=1S/C11H16N2O3S/c14-17(15,13-6-8-16-9-7-13)12-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
Clave InChI |
GZSBVLGNWOCXLC-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)NCC2=CC=CC=C2 |
SMILES canónico |
C1COCCN1S(=O)(=O)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2,5-dimethylphenyl)(phenyl)methyl]-2,2-diphenylpropanamide](/img/structure/B261618.png)
![Ethyl 1-[(2,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B261628.png)





![4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether](/img/structure/B261643.png)
![1-[(4-chloro-3-propoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B261645.png)

![1-[(3-Isopropyl-4-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B261649.png)


![1-[(2-Furylmethyl)amino]-3-(2-isopropyl-5-methylphenoxy)-2-propanol](/img/structure/B261662.png)